
2-Bromo-3,6-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, featuring two methoxy groups at the 3 and 6 positions and a bromine atom at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dimethoxynaphthalene typically involves the bromination of 3,6-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2 position . The reaction can be represented as follows:
3,6-dimethoxynaphthalene+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of photochemical bromination techniques can also be employed to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form 3,6-dimethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,6-dimethoxynaphthalene.
Scientific Research Applications
2-Bromo-3,6-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s core structure is present in several biologically active molecules, making it a potential candidate for drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dimethoxynaphthalene in various applications depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in medicinal chemistry and materials science .
Comparison with Similar Compounds
- 1-Bromo-2,3-dimethoxynaphthalene
- 2,7-Dibromo-3,6-dimethoxynaphthalene
- 1,4-Dimethoxynaphthalene-2-methyl
Comparison: 2-Bromo-3,6-dimethoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Similarly, 2,7-Dibromo-3,6-dimethoxynaphthalene has two bromine atoms, which can further diversify its chemical behavior and uses .
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-4-3-8-6-11(13)12(15-2)7-9(8)5-10/h3-7H,1-2H3 |
InChI Key |
IRNQKZLCYOMLHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


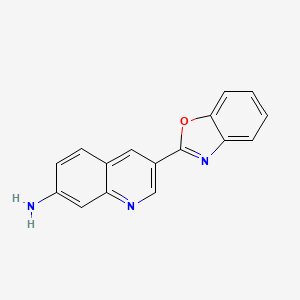




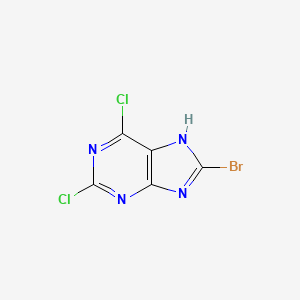
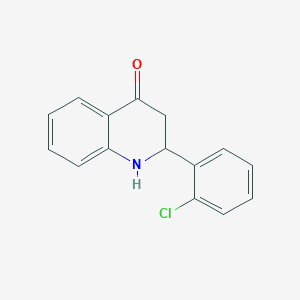
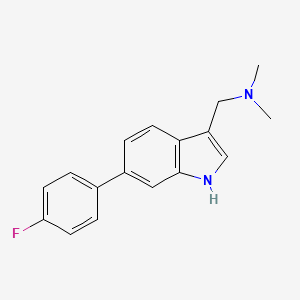

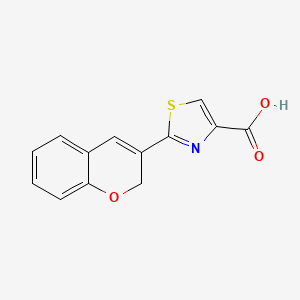

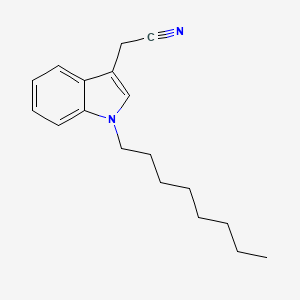
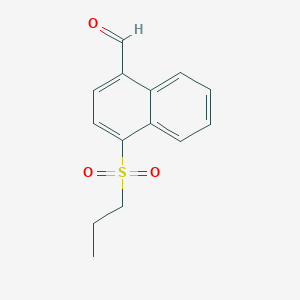
![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
